molecular formula C15H17NO2S B14489856 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 63510-03-2

3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B14489856
CAS No.: 63510-03-2
M. Wt: 275.4 g/mol
InChI Key: APNMXNOLLNSQFM-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)bicyclo[221]heptane-2-carbonitrile is a complex organic compound that features a bicyclic structure with a sulfonyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitrile groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbonitrile: Shares the bicyclic core but lacks the sulfonyl group.

    Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups.

    2-Methyl-3-methylene-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents.

Uniqueness

The presence of both the sulfonyl and nitrile groups in 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and potential for diverse applications in synthetic chemistry and materials science.

Properties

CAS No.

63510-03-2

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylbicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C15H17NO2S/c1-10-2-6-13(7-3-10)19(17,18)15-12-5-4-11(8-12)14(15)9-16/h2-3,6-7,11-12,14-15H,4-5,8H2,1H3

InChI Key

APNMXNOLLNSQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CCC(C3)C2C#N

Origin of Product

United States

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